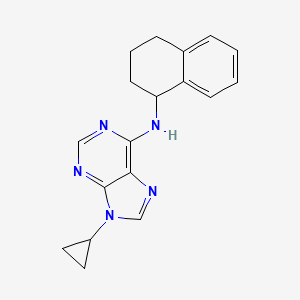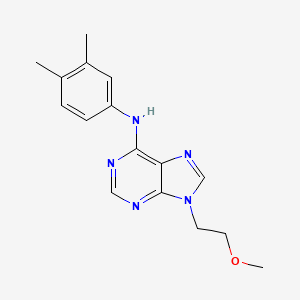![molecular formula C19H23N5O2S B6468003 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine CAS No. 2640872-75-7](/img/structure/B6468003.png)
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine is a synthetic organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields including chemistry, biology, medicine, and industry. The compound consists of a naphthyridine backbone attached to an imidazole-sulfonyl-piperidine moiety, which collectively contribute to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine typically involves a multi-step process:
Naphthyridine Formation: : The naphthyridine ring is synthesized through a cyclization reaction of appropriate precursors under controlled conditions, often involving a condensation reaction.
Imidazole Attachment: : The imidazole ring is then introduced to the naphthyridine structure through a substitution reaction. This step requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity.
Sulfonylation: : The next step involves sulfonylation of the imidazole ring, often using sulfonyl chloride in the presence of a base.
Piperidine Incorporation: : Finally, the piperidine moiety is added via a substitution reaction with the sulfonylated intermediate, under conditions that favor the desired substitution pattern.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but utilizes large-scale equipment and optimized reaction conditions to maximize yield and efficiency. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets stringent quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: : Reduction reactions can convert specific functional groups within the molecule, such as the sulfonyl group, to other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetonitrile.
Catalysts: : Palladium on carbon (Pd/C), platinum dioxide (PtO2).
Major Products
The reactions described above can lead to the formation of various derivatives of the compound, each with unique properties and potential applications. For example, oxidation may yield sulfone derivatives with enhanced biological activity.
Wissenschaftliche Forschungsanwendungen
2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine has shown promise in several scientific research areas:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a probe in biological systems due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The exact mechanism of action of 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine is still under investigation, but preliminary studies suggest it interacts with molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects. The compound's sulfonyl group and imidazole ring play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, 2-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Similar compounds include:
2-(1-{[1-(methyl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine: : Differing by the isopropyl group, leading to variations in hydrophobic interactions.
2-(1-{[1-(ethyl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-1,8-naphthyridine: : Featuring an ethyl group instead, influencing its overall reactivity and biological activity.
Hope this gives you a deep dive into the fascinating world of this compound!
Eigenschaften
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-14(2)23-12-18(21-13-23)27(25,26)24-10-7-15(8-11-24)17-6-5-16-4-3-9-20-19(16)22-17/h3-6,9,12-15H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREZBBPZLVEHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxy-5-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467924.png)
![3-{5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine-2-carbonitrile](/img/structure/B6467928.png)
![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B6467936.png)

![N-(3-chloro-4-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467945.png)
![6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9-[(oxolan-2-yl)methyl]-9H-purine](/img/structure/B6467952.png)
![N-(3-chloro-2-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467957.png)
![3-methyl-5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6467961.png)
![N-(4-chloro-3-methylphenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine](/img/structure/B6467965.png)
![N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6467976.png)
![6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6467977.png)

![2-(4-methoxy-3-methylphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6467992.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6468011.png)
